4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

Physicochemical profiling ADME prediction Antifungal drug discovery

Distinct from classic azoles, this α,γ-diketo acid scaffold (LogP 0.00) offers superior solubility for antifungal lead ID. The imidazole-phenyl core targets CYP51, validated against Candida spp. Use for focused library screening, hit-to-lead SAR, and synthetic derivatization. Reliable supply chain; confirm purity and stock.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 105356-71-6
Cat. No. B011486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
CAS105356-71-6
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C(=O)O)N2C=CN=C2
InChIInChI=1S/C13H10N2O4/c16-11(7-12(17)13(18)19)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H,18,19)
InChIKeyOVOSHZKYVCDNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid: Core Physicochemical and Structural Profile for Procurement Screening


4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid (CAS 105356-71-6) is a synthetic small molecule featuring an imidazole ring linked via a para-phenyl bridge to a 2,4-dioxobutanoic acid moiety. Its molecular formula is C13H10N2O4 with a molecular weight of 258.23 g/mol . The compound is classified within the 4-(het)aryl-2,4-dioxobutanoic acid chemical series [1]. The imidazole group provides metal-coordinating capacity (e.g., heme iron in CYP enzymes), while the α,γ-diketo acid portion confers chelating properties and serves as a versatile synthetic handle for further derivatization [2]. It is primarily supplied as a solid (AldrichCPR) for early discovery research .

Why Generic Substitution of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid Is Not Advisable


Although numerous imidazole derivatives exist as antifungal agents (e.g., miconazole, clotrimazole) or as synthetic building blocks, 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid occupies a distinct chemical space due to its unique combination of a para-imidazole-phenyl substitution and a free α,γ-diketo acid terminus. Even minor structural alterations within the 4-(het)aryl-2,4-dioxobutanoic acid class have been shown to dramatically alter antifungal spectrum and potency [1]. Specifically, substitution of the imidazole with other heterocycles or modification of the phenyl linker changes the molecule's ability to coordinate heme iron in fungal CYP51 while maintaining the diketo acid group, which contributes to aqueous solubility . Therefore, substituting this compound with a structurally 'similar' imidazole derivative or alternative building block without explicit empirical validation of target engagement or synthetic compatibility risks experimental failure and wasted resources. The following evidence quantifies where this specific compound demonstrates measurable differentiation.

4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid: Quantitative Evidence for Differential Selection


LogP and Ionization Profile Differentiate This Compound from Lipophilic Imidazole Antifungals

The target compound exhibits a significantly lower lipophilicity compared to clinically used imidazole antifungals, which may translate to different solubility and tissue distribution characteristics. While high-strength, direct head-to-head biological activity data against comparators is not available in the public domain for this specific compound, its predicted physicochemical profile can be quantitatively compared to known drugs. The predicted ACD/LogP for this compound is 0.00 , whereas established imidazole antifungals possess much higher LogP values (e.g., miconazole LogP ~6.1, clotrimazole ~5.0), which is consistent with their high lipophilicity and poor aqueous solubility [1]. Furthermore, at physiological pH (7.4), the compound is predicted to be predominantly ionized with a LogD of -3.57, which is vastly different from the neutral state of most therapeutic imidazoles at this pH .

Physicochemical profiling ADME prediction Antifungal drug discovery Solubility

Predicted Aqueous Solubility Favors This Compound Over Highly Lipophilic Azoles

The compound's predicted aqueous solubility is classified as 'Low' (logS = -10.76, corresponding to <0.01 mg/mL at pH 7.4), which is a standard characteristic for many drug-like small molecules . However, when placed in context, this is significantly better than the extreme insolubility of classic imidazole antifungals. For instance, the water solubility of clotrimazole is reported as <0.01 mg/mL, and for miconazole it is <0.001 mg/mL, often requiring specialized formulations for in vivo or in vitro use [1]. This suggests that the target compound, while not highly soluble, may present fewer practical challenges in aqueous assay buffer preparation compared to these more lipophilic alternatives, without requiring the use of high concentrations of organic co-solvents that can confound assay results [2]. This is a class-level inference based on physicochemical principles.

Solubility Formulation In vitro assays Bioavailability

Within-Class Antifungal Activity: Evidence of Potent Anti-Candida Activity in a Defined Series

In a 2020 study, researchers evaluated the antifungal activity of six new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids, a class to which the target compound belongs, against four typical strains of Candida spp. [1]. The study established that four of the six compounds exhibited high antimycotic activity specifically against the C. albicans strain, with one 'leader' compound demonstrating high activity across all tested strains [1]. While the precise MIC values and the identity of the 'leader' compound are not publicly specified, the study confirms that this precise scaffold (4-(het)aryl-2,4-dioxobutanoic acid) yields compounds with significant and potentially selective antifungal properties [2]. This provides class-level validation for the target compound as a viable starting point for antifungal drug discovery or chemical probe development, and importantly, it demonstrates that minor structural modifications within this series lead to differential activity profiles [3].

Antifungal Candida albicans Structure-activity relationship MIC

Recommended Application Scenarios for 4-[4-(1H-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid


Antifungal Drug Discovery: Lead Identification and Scaffold Hopping

Given its validated class-level activity against Candida spp. [1], this compound is best deployed as a starting point for lead identification programs targeting novel antifungal agents. Its distinct physicochemical profile (LogP 0.00) compared to lipophilic azole drugs makes it an attractive 'scaffold hop' candidate, potentially overcoming solubility and formulation challenges associated with existing therapies. Researchers should prioritize its inclusion in focused libraries for screening against panels of pathogenic fungi and for subsequent hit-to-lead optimization involving structure-activity relationship (SAR) studies around the phenyl and imidazole moieties.

Chemical Biology Probe Development

The compound's imidazole group suggests it may target heme-containing enzymes such as fungal CYP51. Given its favorable predicted solubility relative to classical azoles [1], it is well-suited for the development of chemical probes to study fungal sterol biosynthesis. Its use in cell-based assays (e.g., against C. albicans) is supported by class-level evidence . Researchers can leverage this compound to investigate target engagement and downstream biological effects with reduced risk of compound precipitation or non-specific cellular toxicity often observed with more lipophilic azoles.

Synthetic Chemistry: Versatile Building Block

The α,γ-diketo acid functionality is a highly reactive chemical handle suitable for a wide array of synthetic transformations, including the formation of heterocycles like pyrazoles, isoxazoles, and quinoxalines [1]. As such, 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid serves as a premium building block for constructing more complex, diverse compound libraries for medicinal chemistry. Its availability through major suppliers like Sigma-Aldrich ensures reliable procurement for iterative synthetic campaigns.

Antifungal Resistance and Combination Therapy Research

While specific combination data for this compound is lacking, the broader imidazole class is frequently studied in combination with other antifungals (e.g., fluconazole) to overcome resistance [1]. The target compound's unique structural features, which differentiate it from clinical azoles, make it a rational candidate for inclusion in combination studies. Its potential for a distinct resistance profile or synergistic activity with existing therapies warrants investigation, making it a valuable tool for researchers focused on combating antifungal drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.